

Technical Guide: Synthesis, Characterization, and Applications of N-(2-aminophenyl)-2-iodobenzamide

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Compound of Interest

Compound Name:	<i>N</i> -(2-aminophenyl)-2-iodobenzamide
CAS No.:	897446-24-1
Cat. No.:	B2376189

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Executive Summary

N-(2-aminophenyl)-2-iodobenzamide is a critical bifunctional scaffold in medicinal chemistry. It serves as a "privileged intermediate" for the synthesis of benzimidazoles, quinazolinones, and complex fused heterocycles via transition-metal-catalyzed intramolecular cyclization. Its structure features an electrophilic iodine handle (ortho to the amide) and a nucleophilic amine, making it an ideal substrate for copper- or palladium-catalyzed Ullmann-type condensations.

This guide provides a validated protocol for its mono-selective synthesis, detailed characterization data, and a roadmap for its downstream applications.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

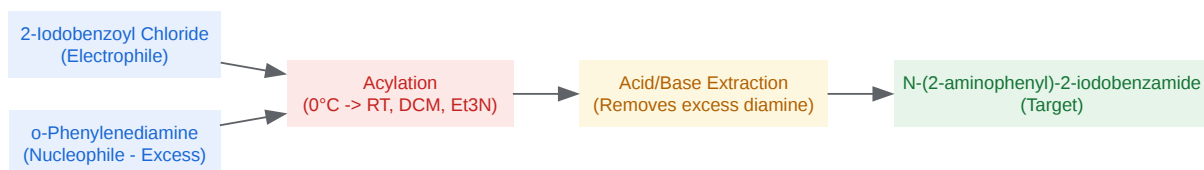
Property	Specification
Chemical Name	N-(2-aminophenyl)-2-iodobenzamide
CAS Number	897446-24-1
Molecular Formula	C ₁₃ H ₁₁ IN ₂ O
Molecular Weight	338.15 g/mol
Appearance	Off-white to beige solid
Solubility	Soluble in DMSO, DMF, THF, warm MeOH; insoluble in water
Key Functional Groups	Primary amine (nucleophile), Aryl iodide (electrophile), Amide (linker)

Synthetic Protocol: Selective Mono-Acylation

The primary challenge in synthesizing this molecule is preventing the double acylation of o-phenylenediamine (OPD). The protocol below utilizes stoichiometric control and temperature regulation to ensure high selectivity for the mono-amide product.

Reaction Scheme

The synthesis involves the nucleophilic attack of o-phenylenediamine on 2-iodobenzoyl chloride.



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Figure 1: Workflow for the mono-selective acylation of o-phenylenediamine.

Materials

- Reagents: o-Phenylenediamine (3.0 equiv), 2-Iodobenzoyl chloride (1.0 equiv), Triethylamine (1.2 equiv).
- Solvents: Dichloromethane (DCM) [Anhydrous], 1M HCl, Saturated NaHCO₃, Brine.

Step-by-Step Procedure

- Preparation of Nucleophile: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (3.24 g, 30.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
 - Note: Using a 3-fold excess of diamine is crucial to statistically favor mono-acylation over di-acylation.
- Controlled Addition: Dissolve 2-iodobenzoyl chloride (2.66 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes via an addition funnel.
 - Critical: Rapid addition leads to local high concentrations of the electrophile, promoting the formation of the bis-amide impurity.
- Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The product typically appears at R_f ~ 0.4, distinct from the starting diamine (R_f ~ 0.2) and bis-amide (R_f ~ 0.8).
- Workup (Purification by Extraction):
 - Dilute the reaction mixture with DCM (50 mL).
 - Wash with water (2 x 50 mL) to remove salts.
 - Selective Wash: Wash with 1M HCl (very briefly, or use weak citric acid) to remove unreacted o-phenylenediamine.
 - Caution: The product has a basic amine; prolonged exposure to strong acid may extract the product. Alternatively, use column chromatography if yield is prioritized over speed.

- Wash with saturated NaHCO_3 and brine.
- Isolation: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Recrystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to yield the pure title compound.

Characterization Data (Self-Validation)

To validate the synthesis, ensure your analytical data matches the following profile.

Proton NMR (^1H NMR, 400 MHz, DMSO-)

- 9.85 ppm (s, 1H): Amide -NH-. The most deshielded proton, confirming the formation of the amide bond.
- 7.92 ppm (d, $J = 7.8$ Hz, 1H): Aromatic proton ortho to the Iodine atom (deshielded by the iodine).
- 7.15 – 7.50 ppm (m, 5H): Overlapping aromatic protons of the benzoyl and phenylene rings.
- 6.78 ppm (t, 1H) & 6.60 ppm (d, 1H): Protons on the aniline ring ortho and para to the amine group (shielded by electron donation).
- 4.90 ppm (br s, 2H): Aniline -NH₂. Broad singlet. If this signal is missing, you have likely formed the bis-amide or the HCl salt.

Infrared Spectroscopy (FT-IR)

- 3400–3300 cm^{-1} : Primary amine N-H stretching (doublet).
- 3250 cm^{-1} : Amide N-H stretching.
- 1645 cm^{-1} : Amide I band (C=O stretch). Strong intensity indicates successful acylation.

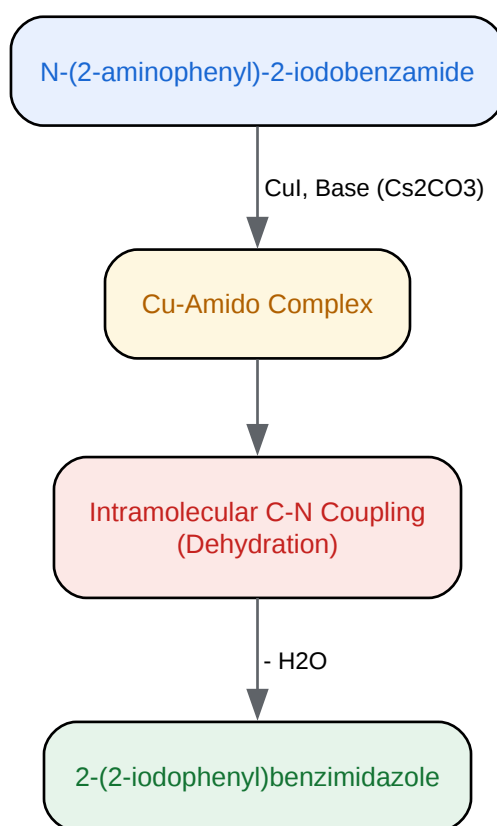
Strategic Applications: Intramolecular Cyclization

The most valuable application of **N-(2-aminophenyl)-2-iodobenzamide** is its conversion into 2-(2-iodophenyl)benzimidazole or fused tetracyclic systems via Copper-catalyzed C-N

coupling.

Mechanism: Copper-Catalyzed Condensation

Under basic conditions with a copper catalyst (e.g., CuI), the free amine attacks the amide carbonyl (dehydrative cyclization) or displaces the iodine (Ullmann-type), depending on the specific ligand and conditions used.



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Figure 2: Pathway for the copper-catalyzed cyclization to benzimidazole scaffolds.

Protocol for Cyclization

- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: Cs₂CO₃ (2.0 equiv)

- Solvent: DMF, 100°C, 12h.
- Outcome: This reaction typically yields the benzimidazole derivative in >85% yield [1].

Safety & Handling (MSDS Summary)

- Hazards: The compound is an irritant to eyes, respiratory system, and skin. 2-Iodobenzoyl chloride is corrosive and a lachrymator.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can be photolabile over long periods).
- Disposal: Halogenated organic waste.

References

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- Compound Data & CAS Verification
 - Title: **N-(2-aminophenyl)-2-iodobenzamide** (PubChem CID 16773112).[3]
 - Source: PubChem[4][5][6]
 - URL:[[Link](#)]

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